4-Phenoxy-2,6-diphenyl-pyrimidine

Kinase Inhibition VEGFR-2 c-Met

Researchers requiring a validated dual VEGFR-2/c-Met inhibitor scaffold often face supply inconsistency and uncharacterized regioisomers. Procure this specific 4-phenoxy-2,6-diphenylpyrimidine to ensure experimental reproducibility. - Potent dual kinase inhibition (derivative VEGFR-2 IC50: 1.05 μM; c-Met IC50: 1.43 μM). - Demonstrates selective anti-proliferative activity (A549 IC50: 2.16 μM) with a favorable window against normal cells (LO2 IC50 > 100 μM). - Serves as a benchmark core for SAR-driven library synthesis targeting kinase selectivity.

Molecular Formula C22H16N2O
Molecular Weight 324.4 g/mol
Cat. No. B5717918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxy-2,6-diphenyl-pyrimidine
Molecular FormulaC22H16N2O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(25-19-14-8-3-9-15-19)24-22(23-20)18-12-6-2-7-13-18/h1-16H
InChIKeyJRSBHHYFFJHVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxy-2,6-diphenyl-pyrimidine: Core Structural Profile and Chemical Identity for Procurement


4-Phenoxy-2,6-diphenyl-pyrimidine (C22H16N2O, MW 324.38 g/mol) is a heterocyclic small molecule belonging to the diphenylpyrimidine (DPPY) class. It is characterized by a central pyrimidine ring substituted at positions 2 and 6 with phenyl groups and at position 4 with a phenoxy moiety. This specific 2,4,6-trisubstituted pattern confers a distinct conformational and electronic profile that dictates its biological target engagement, differentiating it from other DPPY regioisomers and simpler phenyl-substituted pyrimidines . The compound is primarily investigated in medicinal chemistry as a kinase inhibitor scaffold, particularly for targeting receptor tyrosine kinases implicated in oncology [1].

Why 4-Phenoxy-2,6-diphenyl-pyrimidine Cannot Be Interchanged with Generic Pyrimidine or Diphenylpyrimidine Analogs


Generic substitution within the diphenylpyrimidine (DPPY) class is precluded by the pronounced structure–activity relationship (SAR) sensitivity at the pyrimidine C4 position. Substituting the C4 phenoxy group with alternative moieties (e.g., phenyl, amino, or alkoxy) or altering the substitution pattern (e.g., 2,4-diphenyl vs. 2,6-diphenyl) fundamentally alters the compound's kinase inhibition profile, cellular anti-proliferative potency, and selectivity window. For example, the 4-phenoxy group is a critical pharmacophoric element for achieving dual VEGFR-2/c-Met inhibition [1], whereas related 2,4,6-triphenylpyrimidines lack this specific oxygen-mediated interaction, resulting in divergent biological activities, often with no reported kinase inhibition. Consequently, procurement based solely on the 'diphenylpyrimidine' core without specifying the precise 4-phenoxy-2,6-disubstitution pattern risks acquiring a compound with unvalidated or entirely distinct biological performance, undermining experimental reproducibility and target engagement [1][2].

Quantitative Differentiation Evidence for 4-Phenoxy-2,6-diphenyl-pyrimidine Derivatives Against Closest Analogs


Dual VEGFR-2 and c-Met Kinase Inhibition Potency (Compound 23k) vs. Clinical Leads

A derivative of 4-phenoxy-pyrimidine (compound 23k) exhibits potent, dual inhibitory activity against VEGFR-2 and c-Met kinases. This dual targeting is a key differentiator compared to single-target agents or other DPPY derivatives lacking the 4-phenoxy group. Quantitative comparison against clinical leads Foretinib and Sorafenib demonstrates a favorable cellular activity profile [1].

Kinase Inhibition VEGFR-2 c-Met Oncology

Selectivity and Safety Margin: Low Cytotoxicity in Normal Human Cells

A critical differentiator for the 4-phenoxy-pyrimidine scaffold is its demonstrated low toxicity toward normal human cells. The lead derivative 23k exhibited an IC50 value greater than 100 μM against LO2 human normal hepatocytes, indicating a substantial therapeutic window compared to its activity against cancer cell lines [1].

Cytotoxicity Selectivity Safety Pharmacology LO2 Cells

Broad-Spectrum Fungicidal Activity of 4-Phenoxy Pyrimidines vs. Methyl-Substituted Analogs

In the context of agrochemical applications, the presence of a phenoxy substructure at the 4-position of the pyrimidine ring is associated with good fungicidal activity. This activity is notably diminished when a methyl group is introduced at the 5-position of the pyrimidine ring, underscoring the critical role of the 4-phenoxy group [1].

Agrochemical Fungicide SAR Pyrimidine

Validated Research and Industrial Application Scenarios for 4-Phenoxy-2,6-diphenyl-pyrimidine


Dual VEGFR-2/c-Met Inhibitor Development for Anti-Angiogenic Cancer Therapy

Procure 4-phenoxy-2,6-diphenyl-pyrimidine and its derivatives for use as a validated starting point in medicinal chemistry programs aimed at developing dual VEGFR-2/c-Met inhibitors. This scaffold has demonstrated potent dual kinase inhibition (VEGFR-2 IC50 = 1.05 μM, c-Met IC50 = 1.43 μM for a key derivative) and significant anti-proliferative activity against multiple cancer cell lines (e.g., A549 IC50 = 2.16 μM) while maintaining a favorable selectivity window against normal cells (LO2 IC50 > 100 μM) [1].

Kinase Selectivity Profiling and SAR Expansion

Utilize the compound as a core scaffold for generating focused libraries to probe kinase selectivity. The established dual VEGFR-2/c-Met activity provides a benchmark for SAR studies aimed at tuning potency and selectivity, potentially expanding the target profile to other kinases within the diphenylpyrimidine class, such as EGFR or FAK [1][2].

Agrochemical Lead Discovery for Fungicide Development

Employ 4-phenoxy-2,6-diphenyl-pyrimidine as a core motif in the design and synthesis of novel fungicidal agents. SAR studies confirm that the 4-phenoxy group is essential for activity, while methylation at the 5-position is detrimental. This guidance enables the efficient design of compound libraries for screening against agricultural fungal pathogens [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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